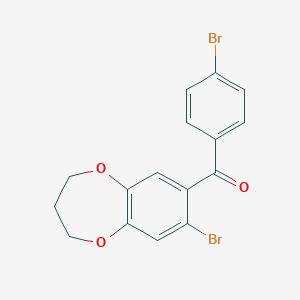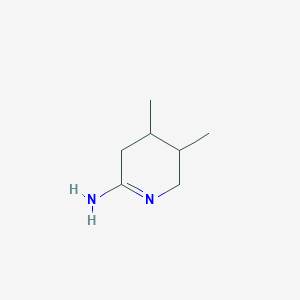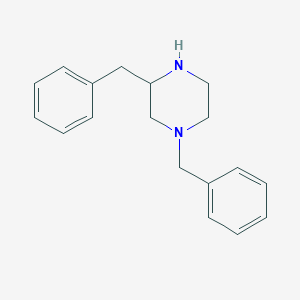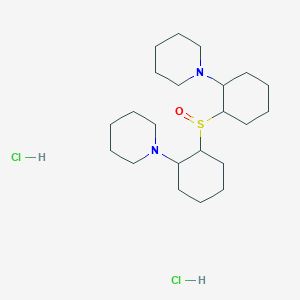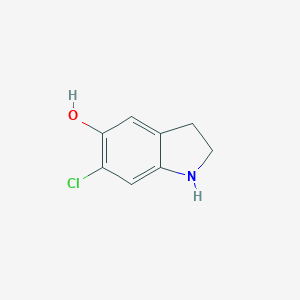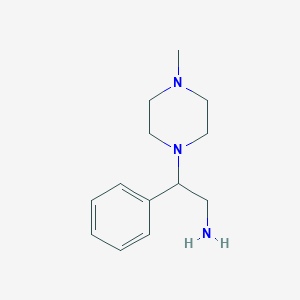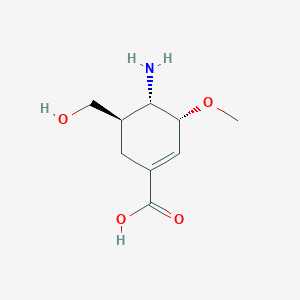
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid, also known as AHMC, is a cyclic amino acid that has been the subject of scientific research due to its potential applications in the field of medicine. AHMC has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for further investigation.
Wirkmechanismus
The mechanism of action of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which could contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human models. Additionally, (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid could be investigated for its potential use in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
Synthesemethoden
The synthesis of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid involves the reaction between 2,3-epoxy-4-methoxy-5-methylcyclohexane carboxylic acid and ammonia in the presence of a catalyst. The resulting product is then treated with formaldehyde to obtain (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. This method of synthesis has been reported to yield high purity and yield of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Eigenschaften
CAS-Nummer |
169139-95-1 |
|---|---|
Produktname |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h3,6-8,11H,2,4,10H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
KFAZROUISGZBTI-RNJXMRFFSA-N |
Isomerische SMILES |
CO[C@@H]1C=C(C[C@H]([C@@H]1N)CO)C(=O)O |
SMILES |
COC1C=C(CC(C1N)CO)C(=O)O |
Kanonische SMILES |
COC1C=C(CC(C1N)CO)C(=O)O |
Synonyme |
1-Cyclohexene-1-carboxylicacid,4-amino-5-(hydroxymethyl)-3-methoxy-,[3R-(3alpha,4alpha,5beta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
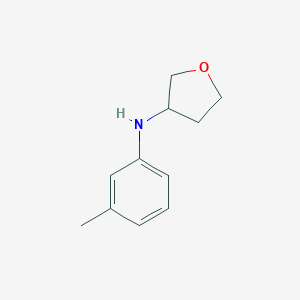
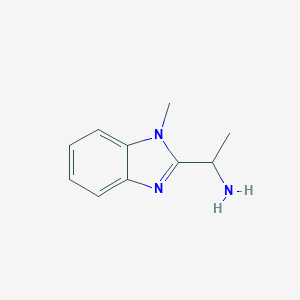
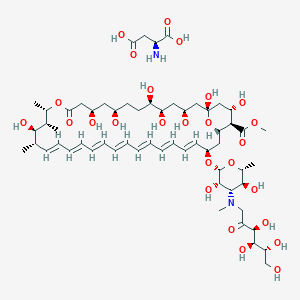
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
